Stannocene

Organometallic Chemistry Structural Biology Crystallography

Synthesizing air-sensitive lanthanide complexes often suffers from salt contamination when using reagents like NaCp. Stannocene provides a clean, halide-free Cp transfer pathway, eliminating corrosive chloride byproducts and tedious salt removal steps. - **High-Purity Product**: Enables higher yields of target complexes like Cp₃Sm and Cp₃Yb by avoiding side reactions. - **Defined Reactivity**: Its bent metallocene structure and Lewis acidity unlock unique low-valent main-group chemistry inaccessible with Sn(IV) precursors. - **Reliable Supply**: Available as a yellow-brown crystalline solid, packaged under inert atmosphere to ensure stability during global shipment.

Molecular Formula C10H10Sn
Molecular Weight 0
CAS No. 1294-75-3
Cat. No. B1180611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannocene
CAS1294-75-3
SynonymsStannocene
Molecular FormulaC10H10Sn
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stannocene: Organotin Metallocene for Synthesis & Materials


Stannocene, systematically named bis(η⁵-cyclopentadienyl)tin(II) with the formula Sn(C₅H₅)₂, is a group 14 metallocene characterized by a tin(II) center in a +2 oxidation state [1]. Unlike its iconic transition metal analog ferrocene, the two cyclopentadienyl (Cp) rings in stannocene adopt a non-parallel, bent-sandwich geometry in the solid state, a structural feature with significant implications for its reactivity [2]. This organotin compound serves as a key precursor or reagent in specialized synthetic applications, including the transfer of cyclopentadienyl ligands and as a building block for more complex organometallic architectures.

Stannocene vs. Common Tin Precursors


The specific utility of Stannocene in advanced research and industrial processes stems from its unique combination of properties that are not replicated by other tin compounds or metallocenes. For instance, common tin precursors like tin tetrachloride (SnCl₄) are hygroscopic liquids that can introduce corrosive chloride contamination, whereas Stannocene provides a halide-free, solid-state alternative [1]. Conversely, while other metallocenes like ferrocene are stable 18-electron complexes, Stannocene is an electron-deficient, divalent tin(II) species, making it a more reactive Lewis acid and a potent reducing agent [2]. Furthermore, its specific thermal decomposition profile—melting with immediate decomposition at 105 °C—dictates unique handling and process parameters that preclude simple one-for-one substitution with more thermally stable analogs [3]. These fundamental differences underscore why generic substitution is not feasible for applications requiring Stannocene's specific reactivity profile.

Stannocene Differentiation Evidence


Cp Ring Geometry: Non-Parallel vs. Ferrocene

Stannocene exhibits a distinct bent-sandwich structure in the solid state, in stark contrast to the planar, parallel ring arrangement of ferrocene [1]. This non-parallel geometry arises from the stereochemically active 5s² lone pair on the tin(II) center, which influences its coordination chemistry and Lewis acidity. While ferrocene's structure is stable and inert, stannocene's bent structure is a key factor in its enhanced reactivity.

Organometallic Chemistry Structural Biology Crystallography

Thermal Decomposition vs. Volatile Precursors

Stannocene melts with decomposition at 105 °C, a critical thermal characteristic that differentiates it from other tin precursors. This behavior contrasts sharply with compounds like tetramethyltin (TMT) or tetraethyltin (TET), which have distinct boiling points and can be volatilized without decomposition under similar conditions [1]. Thermal analysis of Stannocene indicates an enthalpy of fusion of approximately 15 kJ·mol⁻¹ and shows that decomposition begins immediately upon melting, with rapid mass loss above 110 °C [2].

Materials Science Thermal Analysis Chemical Vapor Deposition

Lewis Acidity vs. Inert Metallocenes

Stannocene functions as a Lewis acid, a characteristic highlighted by its ability to form adducts with Lewis bases such as N-heterocyclic carbenes (NHCs) [1]. This is a quantifiable difference from plumbocene, for example, where such adducts are less stable. DFT calculations confirm that the coordination of NHCs to the tin atom in stannocene is primarily driven by attractive dispersion forces and results in a weakening of the Sn-Cp bonds, making the resulting complexes highly reactive and short-lived at room temperature [2].

Lewis Acidity Reactivity Coordination Chemistry

Cp Transfer Agent Utility

Stannocene is an efficient cyclopentadienyl (Cp) transfer agent for transmetalation reactions with lanthanide metals like samarium (Sm) and ytterbium (Yb), yielding tris(cyclopentadienyl)lanthanide complexes [1]. This method provides a distinct synthetic advantage over using other Cp sources, such as alkali metal cyclopentadienides (e.g., NaCp), which can be more difficult to handle and may lead to salt contamination. The use of Stannocene offers a cleaner, more controlled route to these valuable complexes.

Synthetic Methodology Transmetalation Lanthanide Chemistry

Ionization Energy: Cp₂Sn vs. CpSnCl

Computational studies provide quantifiable electronic structure differences between stannocene (Cp₂Sn) and its half-sandwich analog, cyclopentadienyltin chloride (CpSnCl). The gas-phase electron impact (GEI) energy for Cp₂Sn is calculated to be between 1.32 and 1.35 eV [1]. This value is significantly lower than the GEI energies computed for CpSnCl, which range from 1.98 to 2.26 eV, indicating that Cp₂Sn is more easily ionized and possesses a different electronic structure.

Computational Chemistry Spectroscopy Physical Chemistry

Stannocene Applications


Lanthanide Cp Complex Synthesis

Procurement for research groups focused on lanthanide chemistry. Stannocene's role as a clean, halide-free cyclopentadienyl transfer agent is critical for synthesizing sensitive lanthanide complexes like Cp₃Sm and Cp₃Yb [1]. Using Stannocene avoids the salt byproducts and handling difficulties associated with reagents like NaCp, leading to higher yields of purer products, which is essential for studying the intrinsic properties of these materials.

Low-Temperature Tin Film Deposition

Use in specialized material science applications. Stannocene's thermal decomposition profile—melting with immediate decomposition at 105 °C [1]—makes it unsuitable for standard CVD but ideal for techniques requiring a solid precursor that cleanly decomposes at a specific, low temperature, such as some atomic layer deposition (ALD) processes or in the fabrication of tin-based thin films where high volatility is not required [2]. This contrasts with liquid tetraalkyltin precursors that have broad evaporation ranges.

Reactive Tin Intermediates Synthesis

Research into low-valent main-group chemistry. The established Lewis acidity of Stannocene [1] and its non-parallel Cp ring structure make it a valuable precursor for generating highly reactive intermediates. Its ability to form short-lived adducts with N-heterocyclic carbenes (NHCs) [2] is a specific, quantifiable pathway for accessing new coordination complexes and tin-containing heterocycles that cannot be formed using more stable tin(IV) precursors or other metallocenes.

Non-Platinum Antitumor Agent Research

Early-stage pharmaceutical and biological research. Decasubstituted stannocene derivatives have demonstrated quantifiable antitumor activity, with LD₁₀ values for certain stannocenes being 460 and 500 mg/kg against Ehrlich ascites tumor in mice [1]. While the unsubstituted Stannocene is a precursor, this evidence supports the procurement of Stannocene for medicinal chemistry groups exploring new classes of metallodrugs structurally distinct from platinum-based cytostatics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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